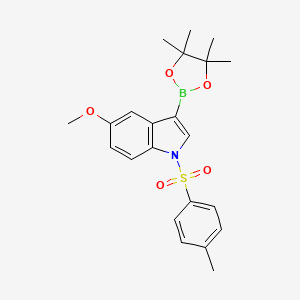
5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
Descripción general
Descripción
5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole (MTD) is an indole-based compound that has been used in a variety of scientific research applications. MTD is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. It has been used to study the structure and function of enzymes, to synthesize novel compounds, and to investigate the effects of drugs on the body.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to the compound , have been synthesized and structurally analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the conformational and crystallographic properties of such compounds, which are crucial for understanding their chemical behavior and potential applications (Huang et al., 2021).
Near-Infrared Fluorescence Probes
- The borate ester group in similar compounds has been utilized in the development of novel near-infrared fluorescence probes. These probes, including carbazole borate esters that incorporate indole structures, have applications in imaging and sensing due to their unique optical properties (You-min, 2014).
Prochelator Research
- Derivatives with similar structures have been investigated as prochelators for cytoprotection against oxidative stress. These compounds release active chelators in response to hydrogen peroxide, showing potential for targeted therapies in oxidative stress-related conditions (Wang & Franz, 2018).
Drug Development
- Indole derivatives, including those with methoxy groups, have been explored in drug development, particularly for their potential in treating various conditions. This research includes the development of novel compounds with specific pharmacokinetics and pharmacodynamics profiles (Hutchinson et al., 2009).
Catalytic Applications in Organic Synthesis
- The boronate group, a part of the compound’s structure, is significant in catalytic applications, particularly in organic synthesis processes. These applications include the development of efficient synthesis protocols for various biologically active compounds (Ishiyama et al., 2005).
Antioxidant and Cytotoxicity Studies
- Similar indole derivatives have been studied for their antioxidant properties and cytotoxicity. These studies are crucial for evaluating the potential therapeutic uses of such compounds, especially in the context of neuroprotection and cancer treatment (Goh et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of anthracene-based bis-pyridine ligands , and as starting materials in the synthesis of pyridylmethyl pyridine derivatives as potent 11β-hydroxylase (CPY11B1) inhibitors .
Biochemical Pathways
Similar compounds have been implicated in the regulation of the cpy11b1 enzyme , which plays a crucial role in the biosynthesis of corticosteroids.
Result of Action
Similar compounds have been used in the preparation of fluorescent m 2 l 4 type capsules , suggesting potential applications in fluorescence imaging or sensing.
Propiedades
IUPAC Name |
5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BNO5S/c1-15-7-10-17(11-8-15)30(25,26)24-14-19(18-13-16(27-6)9-12-20(18)24)23-28-21(2,3)22(4,5)29-23/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPVPMXEIBPNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)

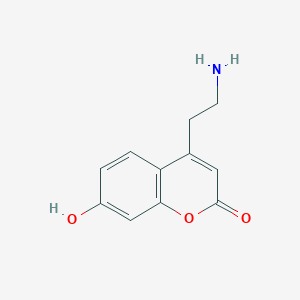

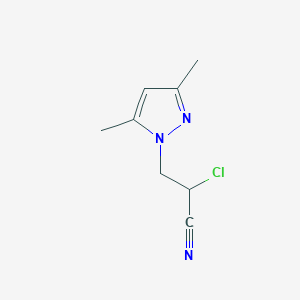
![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)
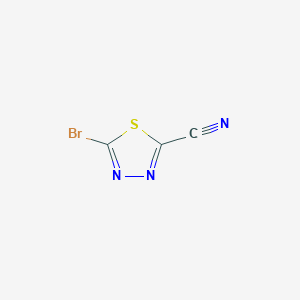

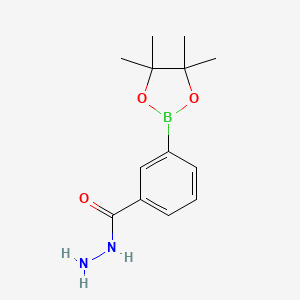

![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)


![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)